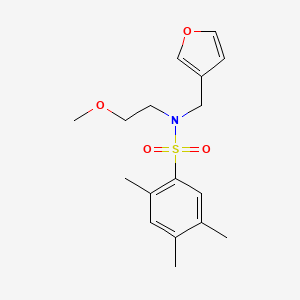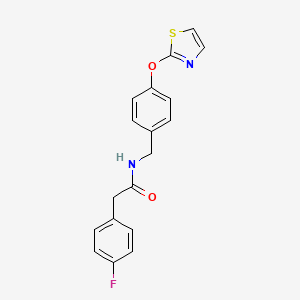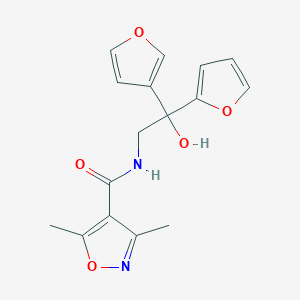
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide, commonly referred to as FMTS, is a sulfonamide compound that has gained popularity in scientific research due to its unique chemical properties. FMTS is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 381.5 g/mol.
Mécanisme D'action
FMTS has been shown to bind to proteins through a covalent bond with a specific amino acid residue, cysteine. This covalent bond forms a stable adduct, which can be detected through mass spectrometry. By selectively targeting cysteine residues in proteins, FMTS can be used to study protein-protein interactions and identify potential drug targets.
Biochemical and Physiological Effects
FMTS has been shown to have minimal toxicity in vitro and in vivo, making it a safe and effective tool for scientific research. In addition, FMTS has been shown to be cell-permeable, allowing it to enter cells and interact with intracellular proteins. FMTS has also been shown to have a high binding affinity for cysteine residues, making it a potent inhibitor of proteins that contain cysteine residues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using FMTS in lab experiments is its high binding affinity for cysteine residues, which allows for selective targeting of specific proteins. Additionally, FMTS is cell-permeable, making it an effective tool for studying intracellular protein-protein interactions. However, one limitation of using FMTS is its potential to non-specifically bind to other amino acids, which can lead to false-positive results.
Orientations Futures
The unique chemical properties of FMTS make it a promising tool for future scientific research. One potential future direction is the development of FMTS-based drugs for the treatment of cancer and viral infections. Additionally, FMTS could be used in the development of new antibiotics, as it has been shown to inhibit the growth of bacterial cells. Finally, FMTS could be used in the development of new tools for studying protein-protein interactions, such as fluorescent probes and biosensors.
Méthodes De Synthèse
The synthesis of FMTS involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with furfurylamine and 2-methoxyethylamine in the presence of a base. The resulting product is then purified through recrystallization to obtain pure FMTS. This synthesis method has been optimized to increase yield and purity, making FMTS more readily available for scientific research.
Applications De Recherche Scientifique
FMTS has been used in a variety of scientific research applications, including as a chemical probe for studying protein-protein interactions and as a fluorescent tag for labeling proteins. FMTS has also been used in drug discovery research, specifically in the development of new antibiotics and antiviral drugs. Additionally, FMTS has shown promise in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S/c1-13-9-15(3)17(10-14(13)2)23(19,20)18(6-8-21-4)11-16-5-7-22-12-16/h5,7,9-10,12H,6,8,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYNZIVHGKILFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(CCOC)CC2=COC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-Amino-1-(4-fluorophenyl)sulfonylpyrazol-3-yl] 2-bromobenzoate](/img/structure/B2617452.png)




![5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carbaldehyde](/img/structure/B2617464.png)


![1-Methylsulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2617468.png)


![Methyl 3-[(mesitylsulfonyl)oxy]-4-nitrobenzenecarboxylate](/img/structure/B2617472.png)
![4-chloro-N-{4-[5-(trifluoromethyl)-2-pyridinyl]benzyl}aniline](/img/structure/B2617473.png)
